molecular formula C22H21N5O3S B3006230 N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896300-08-6

N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B3006230
CAS No.: 896300-08-6
M. Wt: 435.5
InChI Key: KVALEHACXDAEHH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the pyrrol group: This step may involve the reaction of the triazole intermediate with pyrrole under specific conditions.

    Attachment of the methoxyphenyl groups: This can be done through nucleophilic substitution reactions using methoxyphenyl halides.

    Formation of the thioacetamide linkage: This step involves the reaction of the intermediate with thioacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can lead to inhibition or activation of specific biochemical pathways.

    Interacting with DNA or RNA: This can result in modulation of gene expression and protein synthesis.

    Disrupting cellular membranes: This can lead to cell lysis and death, particularly in microbial or cancer cells.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be compared with other similar compounds, such as:

    N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)ethanamide: This compound has a similar structure but with an ethanamide group instead of an acetamide group.

    N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)propionamide: This compound has a propionamide group instead of an acetamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound combines a triazole moiety with a pyrrole structure, both of which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N5O3SC_{23}H_{23}N_{5}O_{3}S, with a molecular weight of approximately 449.53 g/mol. The compound features a thioacetamide linkage that may enhance its biological activity by influencing its interaction with biological targets.

Antiproliferative Activity

Recent studies have indicated that derivatives containing pyrrole and triazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the target compound have been evaluated for their ability to inhibit cell growth in breast cancer models, demonstrating IC50 values that suggest potent activity. In one study, compounds derived from pyrrole exhibited IC50 values as low as 2.57 µM against BRCA1 mutant breast cancer cells (MDA-MB-436), indicating strong antiproliferative properties .

Antimicrobial Activity

Pyrrole and triazole derivatives are also noted for their antimicrobial activities. The structural components of this compound may contribute to its effectiveness against bacterial strains. Compounds with similar structures have shown promising results in inhibiting the growth of pathogenic bacteria and fungi .

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound has been explored through various assays measuring cytokine production. Studies demonstrated that certain derivatives could significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated human peripheral blood mononuclear cells (PBMCs), suggesting a mechanism for their anti-inflammatory effects .

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer proliferation and inflammatory responses. For example, the triazole ring may facilitate binding to enzymes or receptors that play critical roles in these pathways. Molecular docking studies have indicated favorable interactions between similar compounds and target proteins involved in cell signaling and inflammation .

Case Studies and Research Findings

Study Activity Evaluated IC50 Value Cell Line
Study 1Antiproliferative2.57 µMMDA-MB-436
Study 2Anti-inflammatoryNot specifiedPBMCs
Study 3AntimicrobialVariesVarious strains

These findings highlight the multifaceted biological activities associated with this compound and its analogs.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-29-17-11-9-16(10-12-17)21-24-25-22(27(21)26-13-5-6-14-26)31-15-20(28)23-18-7-3-4-8-19(18)30-2/h3-14H,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVALEHACXDAEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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